molecular formula C16H21N3O2S B4779622 N-(3-isopropoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

N-(3-isopropoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B4779622
M. Wt: 319.4 g/mol
InChI Key: VPWICZLCSOAPFO-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, commonly known as PTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PTT is a thiazole derivative that has been found to exhibit promising biological and pharmacological properties, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of PTT involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. PTT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. PTT also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
PTT has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activity. PTT has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. PTT also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. In cancer cells, PTT induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of PTT is its potent anti-inflammatory and antioxidant properties, making it a valuable tool for studying various inflammatory diseases. PTT also exhibits anti-cancer activity, making it a potential therapeutic agent for various types of cancer. However, one of the limitations of PTT is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of PTT. One potential direction is to develop more potent derivatives of PTT that exhibit improved solubility and bioavailability. Another direction is to investigate the potential applications of PTT in other research fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of PTT and its potential side effects.

Scientific Research Applications

PTT has been extensively studied for its potential applications in various research fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that PTT exhibits potent anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. PTT has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

4-methyl-N-(3-propan-2-yloxypropyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11(2)21-9-5-8-18-15(20)14-12(3)19-16(22-14)13-6-4-7-17-10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWICZLCSOAPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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